molecular formula C15H11N3O3S B2930264 4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid CAS No. 1608272-79-2

4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid

Cat. No.: B2930264
CAS No.: 1608272-79-2
M. Wt: 313.33
InChI Key: MRJMJXSLAPLTMZ-UHFFFAOYSA-N
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Description

4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid is a sophisticated small molecule research compound designed for investigative applications. This chemically unique entity integrates a benzoic acid scaffold with a methyl-thiazole moiety through a cyano-propenamido linker, creating a multifunctional structure with potential for diverse research applications. The compound's molecular architecture suggests it may be of significant interest in medicinal chemistry and drug discovery research, particularly for investigators targeting enzyme inhibition and protein-ligand interactions. The 4-methyl-1,3-thiazol-5-yl group is a privileged heterocyclic structure known to contribute to biological activity in various therapeutic contexts, while the benzoic acid foundation provides a versatile platform for further chemical modification or salt formation. Researchers can leverage this compound as a key intermediate in synthetic pathways or as a structural core for developing novel bioactive molecules. The electron-withdrawing cyano group adjacent to the propenamido bridge may influence the compound's electronic distribution and molecular conformation, potentially enhancing its binding characteristics with biological targets. This product is provided exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications, nor for food or household use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper engineering controls.

Properties

IUPAC Name

4-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-13(22-8-17-9)6-11(7-16)14(19)18-12-4-2-10(3-5-12)15(20)21/h2-6,8H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJMJXSLAPLTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems. This suggests that the compound may have a similar effect on biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Biological Activity

4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a thiazole ring and a cyano group, which are known to enhance biological activity. Its structure can be represented as follows:

C13H10N4O2S\text{C}_{13}\text{H}_{10}\text{N}_{4}\text{O}_{2}\text{S}

This molecular configuration contributes to its interactions with biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Protein Degradation Pathways : It has shown potential in modulating the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, crucial for cellular homeostasis and protein turnover .
  • Antimicrobial Activity : The presence of the thiazole moiety is associated with antimicrobial properties, making it a candidate for treating infections .

Biological Activity Overview

Research findings highlight various aspects of the biological activity of this compound:

Anticancer Activity

In vitro studies demonstrate that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in Hep-G2 liver cancer cells at concentrations as low as 5 µM without affecting normal fibroblast cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In experimental models, it reduced pro-inflammatory cytokine levels and inhibited pathways leading to inflammation .

Case Studies

Several case studies have explored the effects of this compound in different contexts:

  • Case Study on Cancer Cell Lines : In a study involving A2058 melanoma cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anticancer effects .
  • Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound led to a significant decrease in joint swelling and pain scores compared to control groups .

Data Tables

Biological Activity Effect Observed Concentration (µM) Reference
Cytotoxicity (Hep-G2 cells)Induced apoptosis5
Anti-inflammatory (RA model)Reduced joint swelling-
Enzyme inhibitionDecreased cytokine levels-

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid:

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid (CAS RN 65032-66-8) Structure: Benzoic acid with a 2-methylthiazole substituent at position 2. Properties: Melting point 139.5–140°C, purity ≥97% . Comparison: The positional isomerism (thiazole at position 4 vs. 5 in the target compound) may alter electronic effects and steric interactions. The absence of the cyanoacrylamide group reduces conformational rigidity compared to the target compound.

3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

  • Structure : Benzoic acid with a 2-methylthiazole substituent at position 3.
  • Comparison : Similar to the above, but meta-substitution may influence solubility and binding affinity in biological systems .

7-(2-Chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione Structure: Tetrahydroquinoline-dione core with a 4-methylthiazol-5-yl group. Biological Activity: Demonstrated non-opioid analgesic activity in mice (NMR and ADMET data provided) . Comparison: The thiazole moiety is retained, but the benzoic acid is replaced with a quinoline-dione scaffold, suggesting divergent therapeutic targets.

2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic Acid Structure: Azo-linked benzothiazole-benzoic acid derivatives. Properties: Acidity constants (pKa) for phenolic and carboxylic protons were determined . Comparison: The azo group introduces chromophoric properties, while the target compound’s cyanoacrylamide group prioritizes electrophilic reactivity.

Physicochemical and Functional Comparisons

Property Target Compound 2-(2-Methylthiazol-4-yl)benzoic Acid 7-(2-Chlorophenyl)-4-(4-methylthiazol-5-yl)-quinoline-dione
Core Structure Benzoic acid + cyanoacrylamide-thiazole Benzoic acid + thiazole Quinoline-dione + thiazole
Solubility Likely moderate (carboxylic acid) Moderate (carboxylic acid) Low (lipophilic core)
Bioactivity Not reported (speculative: CNS/protease) Not reported Analgesic (non-opioid)
Synthetic Route Likely amide coupling (see ) Commercial synthesis Multi-step (condensation, cyclization)

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